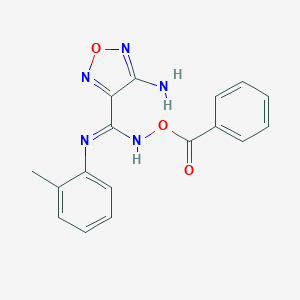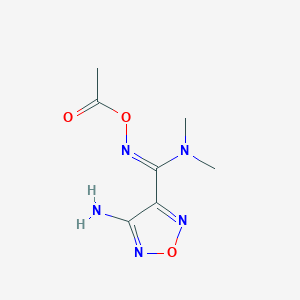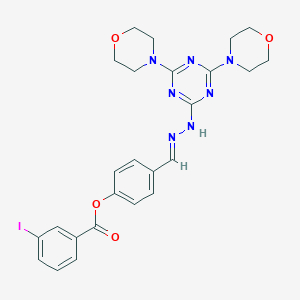![molecular formula C23H15N5 B413647 5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B413647.png)
5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the reaction of aromatic aldehydes with malononitrile and phenylhydrazine derivatives in a tandem Knoevenagel-cyclocondensation reaction. This reaction is often carried out in a solvent such as ethanol or water at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and green chemistry principles are often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5-amino-1-phenylpyrazole-4-carbonitrile: Similar structure but lacks the naphthalenyl group.
3-amino-5-methylisoxazole: Another nitrogen-containing heterocycle with different reactivity and applications
Uniqueness
The presence of both the naphthalenyl and cyano groups in 5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile makes it unique. These groups contribute to its distinct electronic properties and potential for diverse chemical reactions .
Propiedades
Fórmula molecular |
C23H15N5 |
|---|---|
Peso molecular |
361.4g/mol |
Nombre IUPAC |
5-amino-3-[(E)-1-cyano-2-naphthalen-1-ylethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H15N5/c24-14-18(13-17-9-6-8-16-7-4-5-12-20(16)17)22-21(15-25)23(26)28(27-22)19-10-2-1-3-11-19/h1-13H,26H2/b18-13- |
Clave InChI |
LLXGRTGGOUAVLP-AQTBWJFISA-N |
SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N)C#N)N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C\C3=CC=CC4=CC=CC=C43)/C#N)C#N)N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(1-(4-iodophenyl)-1',3',4,6(2'H)-tetraoxo-1,3,3a,6a-tetrahydrospiro(1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene)-5(3H)-yl)benzoate](/img/structure/B413564.png)
![3-(4-Bromophenyl)acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B413566.png)
![5-cyclohexyl-1-(4-iodophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B413569.png)
![4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate](/img/structure/B413572.png)

![5-{[5-(3-Bromophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413577.png)
![2-[(2E)-2-{[5-(3-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B413578.png)
![5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B413579.png)

![[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-iodobenzoate](/img/structure/B413583.png)

![3-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413586.png)

![(5E)-2-(2-chloroanilino)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B413588.png)
